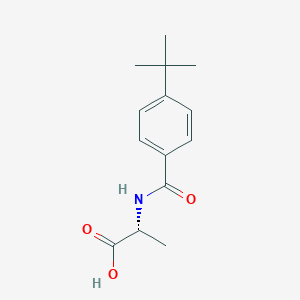

(4-(tert-Butyl)benzoyl)-D-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-9(13(17)18)15-12(16)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16)(H,17,18)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSUAYOKUTTZHA-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Tert Butyl Benzoyl D Alanine

Contemporary Approaches to Amide Bond Formation for D-Alanine Conjugation

The cornerstone of synthesizing (4-(tert-Butyl)benzoyl)-D-alanine is the formation of a stable amide bond between 4-tert-butylbenzoic acid and the amino group of D-alanine. Modern synthetic chemistry has moved beyond harsh methods to a range of sophisticated coupling reagents that facilitate this reaction under mild conditions, minimizing side reactions and preserving the chiral integrity of the D-alanine moiety. rsc.orgresearchgate.net

The general approach involves the activation of the carboxylic acid group of 4-tert-butylbenzoic acid to make it more susceptible to nucleophilic attack by the amine of D-alanine. scispace.com Common methods for this activation employ stoichiometric quantities of coupling agents. ucl.ac.uk These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/iminium salts. researchgate.net

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. rsc.orgucl.ac.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine. To suppress potential side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. rsc.org

Phosphonium Salts: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) provide efficient coupling by forming activated benzotriazolyl esters. These are highly effective but generate hexamethylphosphoramide (B148902) (HMPA), a carcinogenic byproduct, leading to the development of safer alternatives.

Uronium/Iminium Salts: This class includes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). ucl.ac.uk These are among the most efficient and popular coupling reagents due to their high reactivity, fast reaction times, and low propensity for racemization, especially when a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used.

The choice of solvent is also critical, with dipolar aprotic solvents like N,N-dimethylformamide (DMF) being common, although greener alternatives are increasingly sought. ucl.ac.ukrsc.org

Table 2.1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate | Cost-effective, widely available | Can cause racemization, byproduct removal can be difficult (DCU) |

| Phosphonium Salts | PyBOP, BOP | Forms activated phosphonium ester | High coupling efficiency | Byproducts can be toxic (HMPA) |

| Uronium Salts | HBTU, HATU | Forms activated uronium ester | High efficiency, fast reactions, low racemization | Higher cost, potential safety concerns with benzotriazole (B28993) derivatives acs.org |

Stereoselective Synthesis Strategies for the Chiral Purity of (4-(tert-Butyl)benzoyl)-D-alanine

Maintaining the stereochemical integrity of the D-alanine chiral center is paramount during the synthesis. Racemization can occur, particularly during the activation step of the carboxylic acid, if conditions are not carefully controlled. Stereoselective strategies are therefore essential to ensure the enantiomeric purity of the final product.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org While direct acylation of commercially available D-alanine is the most straightforward route, chiral auxiliaries represent a powerful strategy in scenarios where the amino acid itself is being constructed or modified.

For instance, a glycine (B1666218) equivalent can be attached to a chiral auxiliary, such as a pseudoephedrine amide or an Evans oxazolidinone. wikipedia.org The auxiliary then directs the stereoselective alkylation of the glycine enolate to produce the D-alanine backbone with high diastereoselectivity. Subsequent acylation with 4-tert-butylbenzoyl chloride, followed by the cleavage of the auxiliary, would yield enantiomerically pure (4-(tert-Butyl)benzoyl)-D-alanine. nih.gov Another approach involves using chiral auxiliaries derived from amino acids themselves, like those developed by Schöllkopf, which allow for the asymmetric synthesis of new α-amino acids. csic.esbiosynth.com

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis. acs.org This can be achieved through several catalytic methods:

Kinetic Resolution: In this strategy, a racemic mixture of N-acyl-D,L-alanine is subjected to a chiral catalyst that selectively reacts with one enantiomer, allowing the other to be isolated. Peptide-based catalysts, for example, have been developed for the kinetic resolution of amines via acylation. york.ac.uk

Enzymatic Catalysis: Biocatalysis provides a highly selective and environmentally friendly route. numberanalytics.comnih.gov Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of a carboxylic acid and an amine under mild, anhydrous conditions. nih.gov By using D-alanine as the substrate, a lipase could potentially catalyze its specific N-acylation by an activated form of 4-tert-butylbenzoic acid (e.g., an ester) with exceptional enantioselectivity. Furthermore, enzymes such as D-amino acid dehydrogenase can be used in cascade reactions to produce D-amino acids from their L-counterparts or from α-keto acids, which can then be used as precursors. nih.govnih.gov

Transition Metal Catalysis: Chiral transition metal complexes, often based on rhodium, iridium, or cobalt, are powerful catalysts for various asymmetric transformations. acs.orgrsc.orgacs.org For the synthesis of (4-(tert-Butyl)benzoyl)-D-alanine, a relevant approach would be the asymmetric hydrogenation of an N-(4-tert-butylbenzoyl)dehydroalanine precursor. Using a chiral phosphine (B1218219) ligand, the hydrogenation of the double bond can be directed to yield the D-enantiomer with high enantiomeric excess. acs.org

Exploration of Protecting Group Strategies in the Synthesis of (4-(tert-Butyl)benzoyl)-D-alanine

When synthesizing (4-(tert-Butyl)benzoyl)-D-alanine, especially in the context of a larger peptide sequence, protecting groups are essential to prevent unwanted side reactions. springernature.commasterorganicchemistry.com The primary functionalities to consider on the D-alanine molecule are its α-amino group and its carboxylic acid group.

The synthesis of the target compound involves acylating the α-amino group. However, if the carboxylic acid end of D-alanine needs to remain free for subsequent reactions, it must be temporarily protected. springernature.com

Carboxyl Protection: The carboxylic acid group is typically protected as an ester. Common choices include methyl or ethyl esters, which are stable under the conditions of amide coupling but can be cleaved later by saponification (base hydrolysis). For a milder deprotection, a benzyl (B1604629) (Bzl) ester can be used, which is removed by hydrogenolysis. A tert-butyl (tBu) ester is another option, offering stability to many conditions but readily cleaved with a strong acid like trifluoroacetic acid (TFA). creative-peptides.combiosynth.com

Amino Protection (for multi-step synthesis): While the goal is to acylate the amino group, in a multi-step synthesis, it might first be protected with a temporary group. The most common α-amino protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). biosynth.comresearchgate.net The Boc group is acid-labile, while the Fmoc group is base-labile. creative-peptides.com This orthogonality is crucial in peptide synthesis, allowing for selective deprotection of either the N-terminus or side-chain protecting groups. biosynth.com For the direct synthesis of the target compound, however, the amino group of the D-alanine ester is left unprotected to react with the activated 4-tert-butylbenzoic acid.

Table 2.3: Common Protecting Groups Relevant to D-Alanine

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| α-Amino | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) masterorganicchemistry.comorganic-chemistry.org | Stable to base, hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine (B6355638) in DMF) creative-peptides.com | Stable to acid | |

| Carboxylic Acid | Benzyl ester | Bzl | Hydrogenolysis (H₂/Pd) | Stable to acid and base |

| tert-Butyl ester | tBu | Strong acid (e.g., TFA) creative-peptides.com | Stable to base, hydrogenolysis | |

| Methyl/Ethyl ester | Me/Et | Base hydrolysis (saponification) | Stable to acid |

Development of Novel Precursors and Intermediates for (4-(tert-Butyl)benzoyl)-D-alanine Synthesis

The synthesis of (4-(tert-Butyl)benzoyl)-D-alanine relies on the availability and reactivity of its two key precursors: D-alanine and 4-tert-butylbenzoic acid.

4-tert-butylbenzoic acid and its derivatives: The standard precursor, 4-tert-butylbenzoic acid, is typically prepared from tert-butylbenzene (B1681246) via Friedel-Crafts acylation followed by oxidation, or through direct carboxylation. chegg.com For amide bond formation, this acid is often converted into a more reactive intermediate. The most common activated form is 4-tert-butylbenzoyl chloride . sigmaaldrich.comnih.gov This acyl chloride can be synthesized by treating 4-tert-butylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. scispace.com The resulting acyl chloride is highly electrophilic and reacts readily with the amino group of D-alanine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Other novel intermediates include activated esters, such as N-hydroxysuccinimide (NHS) esters, which can be prepared and isolated, offering a more stable but still reactive alternative to the acyl chloride.

D-Alanine Precursors: While D-alanine is commercially available, advanced synthetic routes may employ its precursors. For example, enzymatic methods can produce D-alanine via the stereoinversion of the more common L-alanine. nih.gov Another approach involves the asymmetric synthesis from precursors like dehydroalanine (B155165) derivatives. For instance, an N-Boc-dehydroalanine ester can undergo asymmetric hydrogenation using a chiral catalyst to yield protected D-alanine. acs.org

Green Chemistry Principles Applied to the Synthesis of (4-(tert-Butyl)benzoyl)-D-alanine

The principles of green chemistry aim to make chemical synthesis more environmentally benign, efficient, and sustainable. numberanalytics.comsioc-journal.cn These principles are highly relevant to the synthesis of N-acylated amino acids.

Atom Economy: Traditional amide coupling methods often use stoichiometric amounts of high-molecular-weight reagents, resulting in significant waste and poor atom economy. ucl.ac.uk Catalytic methods, such as those using organocatalysts or enzymes, are inherently greener as they are used in substoichiometric amounts. scispace.comnumberanalytics.com

Safer Solvents and Reagents: Many common solvents in peptide synthesis, like DMF and chlorinated solvents (e.g., CH₂Cl₂), have toxicity concerns. ucl.ac.uk Research is focused on replacing these with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even performing reactions in water or under solvent-free conditions. rsc.orgacs.org Mechanochemical synthesis, which uses mechanical force instead of solvents to drive reactions, is a promising solvent-free approach. scispace.comacs.org

Use of Catalysis: As mentioned, shifting from stoichiometric activating agents to catalytic systems is a core tenet of green chemistry. ucl.ac.uk Boric acid has been explored as a simple, green catalyst for direct amidation. scispace.com Biocatalysis using enzymes like lipases offers a highly sustainable option, operating under mild conditions with high selectivity and generating minimal waste. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Many modern catalytic methods, particularly enzymatic ones, are effective under these mild conditions, in contrast to classical methods that may require heating. nih.gov

Table 2.5: Application of Green Chemistry Principles

| Green Chemistry Principle | Conventional Method | Greener Alternative |

| Atom Economy | Stoichiometric coupling reagents (HATU, DCC) | Catalytic direct amidation (e.g., with boric acid or enzymes) |

| Safer Solvents | DMF, Dichloromethane (CH₂Cl₂) | 2-MeTHF, Cyrene, Water, or solvent-free (mechanochemistry) scispace.com |

| Catalysis | Stoichiometric activation | Biocatalysis (e.g., Lipases) nih.gov, Organocatalysis, Transition metal catalysis |

| Waste Reduction | Generation of byproducts (e.g., DCU, HMPA) | Catalytic cycles with minimal byproducts |

| Energy Efficiency | Reactions may require heating or cooling | Ambient temperature reactions (common in biocatalysis) |

Solid-Phase Synthesis Techniques for (4-(tert-Butyl)benzoyl)-D-alanine and Its Peptide Conjugates

The successful solid-phase synthesis of peptides containing (4-(tert-Butyl)benzoyl)-D-alanine relies on the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. seplite.com This orthogonal protection scheme involves using the base-labile Fmoc group for temporary protection of the Nα-amino group of the growing peptide chain and acid-labile protecting groups, such as tert-butyl (tBu), for the side chains of other amino acids in the sequence. seplite.comnumberanalytics.com The (4-(tert-Butyl)benzoyl) group on the D-alanine residue is stable to the conditions used for both Fmoc group removal (typically piperidine in DMF) and final cleavage from the resin (typically trifluoroacetic acid). seplite.comgoogle.com

The general workflow for constructing a peptide conjugate using (4-(tert-Butyl)benzoyl)-D-alanine via SPPS begins with the covalent attachment of the C-terminal amino acid to a suitable solid support, such as a Wang or PAL resin. libretexts.orgnih.gov The synthesis then proceeds through repeated cycles of Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. The (4-(tert-Butyl)benzoyl)-D-alanine, prepared as an Fmoc-protected building block, can be incorporated at any desired position within the peptide chain using standard coupling reagents.

Upon completion of the chain assembly, the peptide is cleaved from the solid support, and all side-chain protecting groups are simultaneously removed using a strong acid, most commonly trifluoroacetic acid (TFA). peptide.comacs.org Scavengers are typically added to the cleavage cocktail to trap reactive carbocations generated during deprotection, preventing unwanted side reactions. beilstein-journals.orgpeptide.com

Key Components in Solid-Phase Synthesis

The efficiency and success of synthesizing peptide conjugates of (4-(tert-Butyl)benzoyl)-D-alanine depend on the careful selection of resins, protecting groups, and coupling reagents.

| Component | Type | Description | Relevant Strategy |

| Solid Support (Resin) | Wang Resin | An acid-labile resin used for the synthesis of C-terminal carboxylic acid peptides. libretexts.orgnih.gov | Fmoc/tBu |

| Polystyrene Resin | The original resin used in Merrifield synthesis, often chloromethylated for initial amino acid attachment. libretexts.orgpressbooks.pub | Boc/Bzl | |

| PAL Resin | An acid-labile resin used for the synthesis of C-terminal amide peptides. nih.gov | Fmoc/tBu | |

| Nα-Protecting Group | Fmoc | Base-labile group, removed with piperidine. The standard for modern SPPS. seplite.comnih.gov | Fmoc/tBu |

| Boc | Acid-labile group, removed with moderate acid (TFA). peptide.comnumberanalytics.com | Boc/Bzl | |

| Side-Chain Protecting Groups | tert-Butyl (tBu) | Protects carboxyl (Asp, Glu) and hydroxyl (Ser, Thr, Tyr) groups. Cleaved with strong acid (TFA). seplite.comgoogle.com | Fmoc/tBu |

| Trityl (Trt) | Protects the side chains of Asn, Gln, and Cys. beilstein-journals.orgseplite.com | Fmoc/tBu | |

| Pbf | Protects the guanidino group of Arginine. Cleaved with strong acid (TFA). beilstein-journals.orgnih.gov | Fmoc/tBu | |

| Coupling Reagents | Carbodiimides (DCC, DIC) | Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. numberanalytics.comnumberanalytics.com | Fmoc/tBu & Boc/Bzl |

| Uronium/Aminium (HBTU, TBTU) | Highly efficient activating agents often used with a base like DIEA. google.commdpi.com | Fmoc/tBu |

Research Findings in Related Solid-Phase Syntheses

While direct literature on the SPPS of (4-(tert-Butyl)benzoyl)-D-alanine is specific, extensive research on related structures provides a strong basis for its application. For instance, the 4-tert-butylbenzoyl group has been successfully employed as a stable protecting group for the exocyclic amino function of cytosine in the synthesis of PNA/DNA chimeras. nih.gov In this context, the Nα-Boc-protected and N4-(4-tert-butylbenzoyl)-modified alanine (B10760859) building block was synthesized and utilized in further steps, demonstrating the compatibility of the acyl group with peptide synthesis conditions. nih.gov

Furthermore, the solid-phase synthesis of various peptide conjugates, such as those involving nanodiamonds or fluorescent labels, showcases the robustness of the Fmoc/tBu strategy for incorporating complex or modified residues. nih.govnih.gov These studies often employ standard coupling protocols with reagents like HBTU and DIPEA to attach modified building blocks to the resin-bound peptide chain. mdpi.comnih.gov The synthesis of peptide affinity labels frequently involves the incorporation of uniquely modified phenylalanine residues using Fmoc chemistry, followed by cleavage with TFA, a process directly analogous to what would be required for peptides containing (4-(tert-Butyl)benzoyl)-D-alanine. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design of 4 Tert Butyl Benzoyl D Alanine Analogs

Systematic Modification of the tert-Butyl Moiety in the Benzoyl Fragment of (4-(tert-Butyl)benzoyl)-D-alanine

The para-tert-butyl group on the benzoyl ring is a key structural feature of (4-(tert-Butyl)benzoyl)-D-alanine, significantly influencing its pharmacokinetic and pharmacodynamic properties. Systematic modifications of this moiety have been undertaken to probe the impact of steric bulk, lipophilicity, and electronic effects on biological activity.

Research into related compounds has demonstrated that the size and nature of the alkyl substituent at the para position can dramatically alter activity. For instance, in a series of N-benzoyl amino acid derivatives, variations in the para-substituent from smaller groups, such as methyl or ethyl, to larger, more branched groups like isopropyl and tert-butyl, have been shown to modulate receptor binding affinity and cellular potency. It is often observed that a bulky hydrophobic group like tert-butyl occupies a specific hydrophobic pocket within the target protein, and its replacement can lead to a significant loss of activity if the new substituent does not adequately fill this space or introduces unfavorable steric clashes.

To systematically evaluate the contribution of the tert-butyl group, a series of analogs can be synthesized where it is replaced by other alkyl groups of varying sizes and shapes.

Table 1: Analogs with Modified tert-Butyl Moiety and Their Postulated Impact on Activity

| Compound ID | Modification of tert-Butyl Group | Expected Impact on Lipophilicity | Postulated Effect on Biological Activity |

|---|---|---|---|

| 1 | Hydrogen | Decrease | Potential loss of hydrophobic interactions, leading to reduced activity. |

| 2 | Methyl | Decrease | May partially fill the hydrophobic pocket, resulting in moderate activity. |

| 3 | Isopropyl | Decrease | Could provide a better fit than methyl but may still be suboptimal compared to tert-butyl. |

| 4 | Cyclohexyl | Increase | May enhance hydrophobic interactions but could also introduce steric hindrance. |

| 5 | Phenyl | Increase | Introduces aromaticity and potential for π-π stacking, which could alter binding mode and activity. |

Exploration of Substituent Effects on the Benzoyl Ring System of (4-(tert-Butyl)benzoyl)-D-alanine Analogs

The electronic properties of the benzoyl ring play a crucial role in the molecular recognition of (4-(tert-Butyl)benzoyl)-D-alanine analogs. The introduction of various substituents at different positions on the aromatic ring can modulate the electron density, which in turn affects the strength of interactions with the biological target, such as hydrogen bonding and electrostatic interactions.

Studies on related β-benzoylalanines have shown that both electron-donating and electron-withdrawing substituents at the para-position can have significant, non-linear effects on kinetic parameters. nih.gov For instance, a Hammett analysis of 4-substituted β-benzoyl-DL-alanines revealed a concave downward curvature, suggesting a change in the rate-determining step of the enzymatic reaction with different substituents. nih.gov Electron-donating groups were found to favor one mechanistic pathway, while electron-withdrawing groups favored another. nih.gov

To explore these effects in the context of (4-(tert-Butyl)benzoyl)-D-alanine, a series of analogs with diverse electronic properties can be synthesized and evaluated.

Table 2: Benzoyl Ring Substituted Analogs and Their Potential Electronic Influence

| Compound ID | Substituent (Position) | Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| 6 | 4-Methoxy | Electron-donating | May enhance activity by increasing the electron density of the carbonyl oxygen, strengthening hydrogen bonds. |

| 7 | 4-Chloro | Electron-withdrawing | Could alter the electrostatic potential of the molecule, potentially leading to either increased or decreased activity depending on the target's electronic environment. |

| 8 | 4-Nitro | Strongly Electron-withdrawing | May significantly reduce the basicity of the carbonyl oxygen, potentially weakening key interactions and reducing activity. |

| 9 | 3-Fluoro | Electron-withdrawing (Inductive) | Can create a localized dipole moment, which may influence binding orientation and affinity. |

| 10 | 3,5-Dichloro | Strongly Electron-withdrawing | The combined effect of two electron-withdrawing groups could drastically alter the electronic profile and impact activity. |

Stereochemical Modifications at the D-Alanine Center and Their Influence on Molecular Recognition

The stereochemistry of the D-alanine residue is a critical determinant of the biological activity of (4-(tert-Butyl)benzoyl)-D-alanine. The spatial arrangement of the methyl group, carboxylate, and amide bond profoundly influences how the molecule fits into the binding site of its target. In many biological systems, the D-configuration is essential for activity, as it orients the substituents in a precise manner required for optimal molecular recognition.

For example, in opioid peptides, the replacement of an L-amino acid with a D-amino acid can dramatically alter the peptide's conformation and receptor binding affinity. Solid-state NMR and X-ray diffraction studies of tetrapeptides containing D-Ala versus L-Ala have shown that the D-amino acid can induce specific intramolecular interactions, such as CH-π interactions, which pre-organize the peptide into a bioactive conformation. nih.gov This suggests that the D-alanine in (4-(tert-Butyl)benzoyl)-D-alanine may play a similar role in stabilizing a specific three-dimensional structure that is recognized by its biological target.

Modifications at the D-alanine center can provide valuable insights into the steric and conformational requirements of the binding pocket.

Table 3: Analogs with Stereochemical Modifications at the D-Alanine Center

| Compound ID | Modification | Rationale | Expected Influence on Molecular Recognition |

|---|---|---|---|

| 11 | L-Alanine | Inversion of stereochemistry | Likely to cause a significant loss of activity due to improper orientation of key functional groups. |

| 12 | Glycine (B1666218) | Replacement of methyl with hydrogen | Removal of the methyl group may reduce steric hindrance but also eliminate important hydrophobic interactions, potentially leading to decreased affinity. |

| 13 | D-Valine | Replacement of methyl with isopropyl | The larger isopropyl group may introduce steric clashes within the binding site, likely reducing activity. |

| 14 | D-Serine | Replacement of methyl with hydroxymethyl | The introduction of a polar hydroxyl group could either form a new favorable hydrogen bond or an unfavorable interaction, depending on the nature of the binding pocket. |

| 15 | α-Methyl-D-alanine | Addition of a second methyl group at the α-carbon | Increased steric bulk and conformational restriction, which could either enhance or decrease activity by locking the molecule in a more or less favorable conformation. |

Conformational Analysis of (4-(tert-Butyl)benzoyl)-D-alanine and Its Derivatives

The three-dimensional conformation of (4-(tert-Butyl)benzoyl)-D-alanine is intimately linked to its biological function. Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy and X-ray crystallography, is essential for understanding the spatial arrangement of the molecule and how it interacts with its biological target.

The amide bond in N-acyl amino acids can exist in either a cis or trans conformation, with the trans form generally being more stable. However, the energy barrier for rotation is not insurmountable, and the bioactive conformation may be the less stable isomer. The torsional angles (phi, ψ) of the D-alanine backbone and the orientation of the benzoyl group relative to the amino acid are also critical conformational parameters.

Computational studies on related dipeptides have shown that specific conformations, such as β-turns, can be stabilized by intramolecular hydrogen bonds. nih.gov For (4-(tert-Butyl)benzoyl)-D-alanine, it is plausible that a preferred conformation is adopted in solution, which is then recognized by the receptor. The bulky tert-butyl group may also influence the conformational landscape by sterically hindering certain rotational states.

Impact of Amide Bond Isosteres on the Biological Activity of (4-(tert-Butyl)benzoyl)-D-alanine Analogs

The amide bond in (4-(tert-Butyl)benzoyl)-D-alanine is a key structural element, but it can be susceptible to enzymatic cleavage, leading to poor metabolic stability. The replacement of the amide bond with isosteres—functional groups with similar steric and electronic properties—is a common strategy in medicinal chemistry to improve pharmacokinetic profiles while retaining biological activity. nih.govnih.gov

A variety of amide bond isosteres have been developed, each with unique properties. nih.gov The choice of an appropriate isostere depends on its ability to mimic the geometry and hydrogen bonding capabilities of the original amide bond.

Table 4: Amide Bond Isosteres and Their Potential Application in (4-(tert-Butyl)benzoyl)-D-alanine Analogs

| Isostere | Structure | Key Features | Potential Impact on Activity and Stability |

|---|---|---|---|

| Thioamide | -C(=S)-NH- | Similar geometry to amide, but with altered hydrogen bonding properties. | May retain activity while offering increased resistance to hydrolysis. |

| Ester | -C(=O)-O- | Lacks the hydrogen bond donor capability of the amide NH. | Could lead to a loss of activity if the NH is a critical hydrogen bond donor, but may improve cell permeability. |

| Alkene | -CH=CH- | Planar and rigid, mimicking the geometry of the trans-amide bond. | Eliminates hydrogen bonding capabilities but provides a stable, non-hydrolyzable linker. |

Design and Synthesis of Bivalent and Multivalent (4-(tert-Butyl)benzoyl)-D-alanine Constructs

The principles of multivalency, where multiple copies of a ligand are linked together, can be applied to the design of (4-(tert-Butyl)benzoyl)-D-alanine analogs to achieve significantly enhanced binding affinity and selectivity. Bivalent and multivalent ligands can simultaneously engage with multiple binding sites on a single receptor or cross-link multiple receptors, leading to a dramatic increase in avidity.

The design of such constructs involves the selection of an appropriate scaffold to which the (4-(tert-Butyl)benzoyl)-D-alanine pharmacophores are attached via flexible or rigid linkers. The length and composition of the linker are critical parameters that must be optimized to ensure that the pharmacophores can reach their respective binding sites without undue steric strain.

An example of the power of multivalency is seen in a trivalent system derived from vancomycin (B549263) and D-Ala-D-Ala, which exhibited an exceptionally high affinity with a dissociation constant in the femtomolar range. nih.gov This demonstrates the potential for creating highly potent molecules through the strategic assembly of multiple ligand units.

Table 5: Components for the Design of Bivalent (4-(tert-Butyl)benzoyl)-D-alanine Constructs

| Component | Examples | Role in the Bivalent Construct |

|---|---|---|

| Pharmacophore | (4-(tert-Butyl)benzoyl)-D-alanine | The recognition element that binds to the biological target. |

| Linker | Polyethylene glycol (PEG), alkyl chains, rigid aromatic spacers | Connects the pharmacophores and controls their spatial orientation and distance. |

By systematically exploring these structural modifications, a deeper understanding of the SAR of (4-(tert-Butyl)benzoyl)-D-alanine can be achieved, paving the way for the rational design of novel analogs with improved therapeutic potential.

Biochemical and Molecular Mechanism Studies of 4 Tert Butyl Benzoyl D Alanine

Identification and Validation of Putative Protein Targets for (4-(tert-Butyl)benzoyl)-D-alanine

Direct protein targets for (4-(tert-Butyl)benzoyl)-D-alanine have not been explicitly identified in the reviewed literature. However, based on its structural similarity to D-alanine derivatives, putative targets can be inferred. D-alanine is a crucial component of the bacterial cell wall peptidoglycan. Enzymes involved in the D-alanine branch of peptidoglycan biosynthesis are established targets for antibacterial agents. nih.gov

Potential protein targets include:

D-alanine-D-alanine ligase (Ddl) : This essential enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide, a critical precursor for peptidoglycan synthesis. researchgate.netmdpi.com Inhibition of Ddl prevents bacterial growth, making it a viable target. researchgate.net Various inhibitor scaffolds have been developed to target the ATP-binding site of this enzyme. researchgate.netmdpi.com

Alanine (B10760859) racemase (Alr) : This enzyme provides the D-alanine substrate for Ddl by converting L-alanine to D-alanine. nih.gov It is another key target for antimicrobial development.

While compounds structurally related to D-alanine amides have been investigated as inhibitors of these enzymes, specific validation studies for (4-(tert-Butyl)benzoyl)-D-alanine are not publicly available.

In Vitro Receptor Binding Assays and Ligand-Target Interaction Kinetics of (4-(tert-Butyl)benzoyl)-D-alanine

There is no specific information available from in vitro receptor binding assays or studies on the ligand-target interaction kinetics for (4-(tert-Butyl)benzoyl)-D-alanine.

Research on other D-alanine derivatives, such as those targeting D-alanine-D-alanine ligase (DdlB), has utilized techniques like Surface Plasmon Resonance (SPR) to confirm binding and determine kinetic parameters. For instance, kinetic analysis of certain pyridopyrimidine inhibitors of DdlB revealed ATP-competitive inhibition with Ki values in the micromolar range. researchgate.net Similar assays would be necessary to characterize the interaction of (4-(tert-Butyl)benzoyl)-D-alanine with its putative targets.

Enzymatic Inhibition/Activation Studies of (4-(tert-Butyl)benzoyl)-D-alanine

Specific enzymatic inhibition or activation data for (4-(tert-Butyl)benzoyl)-D-alanine is not available in the current literature.

However, the general class of N-acyl-D-alanine compounds has been explored for enzyme inhibition. For example, various benzoylthiosemicarbazides have been identified as allosteric inhibitors of D-alanyl-D-alanine ligase (Ddl). mdpi.com Furthermore, studies on other bacterial enzymes involved in peptidoglycan synthesis, such as Mur ligases (MurA-F), have identified various inhibitors, some of which are amino acid derivatives. nih.govnih.gov For any N-acyl-D-alanine derivative, the nature of the acyl substituent is critical for activity and specificity. nih.gov

Cellular Uptake and Intracellular Distribution Mechanisms of (4-(tert-Butyl)benzoyl)-D-alanine in Model Systems

Information regarding the cellular uptake and intracellular distribution of (4-(tert-Butyl)benzoyl)-D-alanine is not documented. For antimicrobial peptide mimetics, cellular entry is a significant challenge, as unmodified molecules are often not readily taken up by eukaryotic cells and can be subject to rapid clearance. beilstein-journals.org The physicochemical properties of (4-(tert-Butyl)benzoyl)-D-alanine, such as its lipophilicity imparted by the tert-butylbenzoyl group, would be expected to play a crucial role in its ability to cross cellular membranes.

Modulation of Specific Biochemical Pathways by (4-(tert-Butyl)benzoyl)-D-alanine in Cellular Assays (In Vitro)

There are no published studies detailing the modulation of specific biochemical pathways by (4-(tert-Butyl)benzoyl)-D-alanine in cellular assays. Given its structure, a primary hypothesis would be its interference with the bacterial peptidoglycan synthesis pathway. nih.govresearchgate.net In bacteria like Staphylococcus aureus, the incorporation of D-alanine into teichoic acids, mediated by the Dlt pathway, is crucial for modulating cell surface charge and resistance to cationic antimicrobial agents. researchgate.net Compounds that disrupt D-alanine metabolism could therefore impact this pathway, potentially re-sensitizing resistant bacteria to other antibiotics. researchgate.net

Protein-Ligand Interaction Profiling of (4-(tert-Butyl)benzoyl)-D-alanine Using Biophysical Techniques

Specific biophysical studies to profile the protein-ligand interactions of (4-(tert-Butyl)benzoyl)-D-alanine have not been reported. A variety of biophysical techniques are employed in drug discovery to explore and validate such interactions. unimi.it These methods are crucial for confirming direct binding to a target protein and understanding the thermodynamics of the interaction.

Common Biophysical Techniques for Protein-Ligand Interaction Studies

| Technique | Information Provided |

|---|---|

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including affinity (KD), enthalpy (ΔH), and stoichiometry (n). unimi.it |

| Surface Plasmon Resonance (SPR) | Measures real-time association (ka) and dissociation (kd) rates, allowing for the determination of binding affinity (KD). researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can identify the ligand binding site on the protein and characterize structural changes upon binding. beilstein-journals.organu.edu.au |

These techniques would be essential to validate targets and elucidate the binding mode of (4-(tert-Butyl)benzoyl)-D-alanine.

Metabolic Stability and In Vitro Biotransformation Pathways of (4-(tert-Butyl)benzoyl)-D-alanine

The metabolic stability of (4-(tert-Butyl)benzoyl)-D-alanine has not been specifically studied. However, the presence of the tert-butyl group is known to influence metabolic stability. nih.govresearchgate.net This bulky group can sterically hinder access by metabolic enzymes, such as cytochrome P450s, potentially preventing or slowing down metabolism at adjacent sites. nih.govnih.govbeilstein-journals.org

The primary biotransformation pathways for xenobiotic carboxylic acids often involve conjugation with amino acids or glucuronic acid. The amide bond in (4-(tert-Butyl)benzoyl)-D-alanine could potentially be susceptible to hydrolysis by amidases. unipd.it In vitro metabolism studies using liver microsomes or hepatocytes would be required to identify the specific metabolites and determine the metabolic fate of the compound. acs.org

Potential Metabolic Fates

| Moiety | Potential Biotransformation |

|---|---|

| tert-Butyl Group | Generally increases metabolic stability; however, oxidation to form a hydroxylated metabolite is possible. nih.gov |

| Amide Linkage | Susceptible to hydrolysis, which would yield 4-(tert-butyl)benzoic acid and D-alanine. |

| Aromatic Ring | Can undergo Phase I oxidation (hydroxylation) by cytochrome P450 enzymes. |

Computational Chemistry and Molecular Modeling of 4 Tert Butyl Benzoyl D Alanine

Quantum Chemical Characterization of the Electronic Structure and Reactivity of (4-(tert-Butyl)benzoyl)-D-alanine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and intrinsic reactivity of (4-(tert-Butyl)benzoyl)-D-alanine. These calculations provide a fundamental understanding of the molecule's behavior at the subatomic level.

The electronic structure of (4-(tert-Butyl)benzoyl)-D-alanine is characterized by the distribution of electrons across the molecule. Key descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For (4-(tert-Butyl)benzoyl)-D-alanine, the benzoyl moiety, with its aromatic ring and carbonyl group, significantly influences the electronic distribution. The tert-butyl group, being an electron-donating group, can modulate the electron density of the phenyl ring. The D-alanine portion introduces chirality and peptidic characteristics.

Reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness (η) is a measure of resistance to deformation or change in electron distribution, while global softness (S) is its reciprocal and indicates a higher propensity for chemical reactions.

Table 1: Calculated Quantum Chemical Properties of (4-(tert-Butyl)benzoyl)-D-alanine (Illustrative Data)

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Global Softness (S) | 0.377 | eV⁻¹ |

Note: These values are illustrative and would be derived from specific DFT calculations (e.g., using B3LYP functional with a 6-31G(d,p) basis set).

Conformational Analysis and Energy Landscape Mapping of (4-(tert-Butyl)benzoyl)-D-alanine

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of (4-(tert-Butyl)benzoyl)-D-alanine aims to identify its stable conformations and map the potential energy surface (PES) associated with its flexibility. This is crucial as the molecule may adopt different shapes, and only specific conformations are likely to be biologically active.

The conformational space of (4-(tert-Butyl)benzoyl)-D-alanine is primarily defined by the rotatable bonds within its structure. These include the torsion angles around the amide bond, the Cα-Cβ bond of the alanine (B10760859) residue, and the bond connecting the phenyl ring to the carbonyl group. A systematic search or a stochastic method like Monte Carlo simulations can be employed to explore the various possible conformations.

A relaxed potential energy surface scan is a common technique where specific dihedral angles are systematically rotated, and for each incremental rotation, the rest of the molecule's geometry is optimized to find the lowest energy structure. This process generates an energy profile as a function of the rotated dihedral angle, revealing the energy barriers between different conformations and identifying the low-energy minima, which correspond to the most stable conformers.

The resulting energy landscape map provides a visual representation of the conformational preferences of the molecule. For (4-(tert-Butyl)benzoyl)-D-alanine, this map would highlight the most probable orientations of the tert-butylbenzoyl group relative to the D-alanine moiety. The presence of the bulky tert-butyl group can be expected to introduce steric constraints that influence the accessible conformational space.

Molecular Docking Simulations of (4-(tert-Butyl)benzoyl)-D-alanine with Predicted Biological Receptors

Given that D-alanine is an essential component of the bacterial cell wall, enzymes involved in its metabolism and incorporation into peptidoglycan are plausible biological targets for D-alanine analogues. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is pivotal in structure-based drug design.

Predicted biological receptors for a D-alanine derivative like (4-(tert-Butyl)benzoyl)-D-alanine include D-alanine ligase (Ddl) and penicillin-binding proteins (PBPs). These enzymes play critical roles in bacterial cell wall biosynthesis. Docking simulations can provide insights into the binding mode and affinity of the compound for the active sites of these enzymes.

Ligand Preparation and Active Site Definition for (4-(tert-Butyl)benzoyl)-D-alanine Docking

Prior to docking, the three-dimensional structure of (4-(tert-Butyl)benzoyl)-D-alanine must be prepared. This involves generating a low-energy conformation, assigning correct atom types, and adding partial charges. This can be achieved using molecular mechanics force fields or quantum chemical calculations.

The active site of the target receptor must also be defined. This is typically the region of the protein known to bind the natural substrate or a known inhibitor. If the crystal structure of the receptor with a bound ligand is available, the active site can be defined as the space occupied by that ligand. Otherwise, computational pocket-finding algorithms can be used to identify potential binding cavities on the protein surface. For enzymes like D-alanine ligase, the active site would encompass the binding pockets for the two D-alanine substrates and ATP.

Scoring Function Evaluation and Validation for (4-(tert-Butyl)benzoyl)-D-alanine Complexes

Docking algorithms generate numerous possible binding poses of the ligand in the receptor's active site. A scoring function is then used to estimate the binding affinity for each pose and rank them. Common scoring functions, such as those in AutoDock and GOLD, are empirical or knowledge-based and approximate the free energy of binding.

The evaluation of the docking results involves analyzing the top-ranked poses. Key aspects to consider are the predicted binding energy (a lower value generally indicates a stronger interaction) and the specific intermolecular interactions formed between the ligand and the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For (4-(tert-Butyl)benzoyl)-D-alanine, interactions with key catalytic residues in the active site of D-alanine ligase or a PBP would be of particular interest.

Validation of the docking protocol is a critical step to ensure its reliability. This can be done by redocking a known inhibitor into the active site of the receptor and comparing the predicted binding mode with the experimentally determined crystal structure. A low root-mean-square deviation (RMSD) between the docked and crystallographic poses indicates a reliable docking setup.

Table 2: Illustrative Molecular Docking Results of (4-(tert-Butyl)benzoyl)-D-alanine with D-alanine ligase

| Parameter | Value |

| Predicted Binding Energy | -8.5 kcal/mol |

| Interacting Residues | Tyr216, Ser150, Lys148 |

| Types of Interactions | Hydrogen bond with Ser150, Hydrophobic interaction with Tyr216 |

Note: These are hypothetical results to illustrate the output of a docking simulation.

Molecular Dynamics Simulations of (4-(tert-Butyl)benzoyl)-D-alanine-Target Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that may occur over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their movements and interactions.

An MD simulation of the (4-(tert-Butyl)benzoyl)-D-alanine-receptor complex, placed in a simulated physiological environment (water, ions), can provide valuable information on the stability of the predicted binding pose. Analysis of the simulation trajectory can reveal the persistence of key intermolecular interactions, the flexibility of the ligand in the binding site, and any induced conformational changes in the protein.

Force Field Parameterization and System Setup for (4-(tert-Butyl)benzoyl)-D-alanine Simulations

A crucial step in setting up an MD simulation is the selection of an appropriate force field. A force field is a set of parameters that describes the potential energy of a system of particles. For standard biomolecules like proteins, well-established force fields such as CHARMM and AMBER are available. However, (4-(tert-Butyl)benzoyl)-D-alanine is a non-standard amino acid derivative, and therefore, specific parameters for it are not typically present in standard force fields.

The process of developing these parameters is called force field parameterization. This involves using quantum mechanical calculations to determine equilibrium bond lengths, bond angles, dihedral angles, and partial atomic charges for the novel molecule. These QM-derived data are then used to generate parameters that are compatible with the chosen force field. The CHARMM General Force Field (CGenFF) program is a widely used tool for generating parameters for small molecules that are compatible with the CHARMM force field. nih.govnih.govdntb.gov.ua

Once the force field parameters are obtained, the simulation system is set up. This involves placing the protein-ligand complex in a box of water molecules, adding ions to neutralize the system and mimic physiological salt concentrations, and then subjecting the system to energy minimization to remove any steric clashes. Following minimization, the system is gradually heated to the desired simulation temperature and equilibrated to ensure it is in a stable state before the production simulation is run.

Analysis of Binding Affinity, Stability, and Conformational Changes in (4-(tert-Butyl)benzoyl)-D-alanine Complexes

The interaction of (4-(tert-Butyl)benzoyl)-D-alanine with its biological targets, such as bacterial enzymes like D-alanine-D-alanine ligase (Ddl), can be extensively studied using molecular dynamics (MD) simulations. These computational techniques provide insights into the physical basis of molecular interactions at an atomic level, helping to elucidate the binding affinity, stability of the resulting complex, and any conformational changes that occur upon binding.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a complex of (4-(tert-Butyl)benzoyl)-D-alanine and its target protein, an MD simulation can reveal the stability of the ligand in the binding pocket. Key metrics derived from these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over the simulation period. A stable complex will typically show low and converging RMSD values.

Binding affinity can be estimated by calculating the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA). These calculations decompose the binding energy into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. mdpi.com This allows for a detailed understanding of the driving forces behind the binding of (4-(tert-Butyl)benzoyl)-D-alanine to its target. For instance, the hydrophobic tert-butyl group is expected to make significant favorable contributions through van der Waals interactions within a nonpolar pocket of the active site.

Furthermore, MD simulations are crucial for observing conformational changes in the target protein upon ligand binding. uni-duesseldorf.de Enzymes like Ddl are known to undergo significant conformational shifts to accommodate substrates and catalyze reactions. nih.govnih.gov Studies on Ddl from various bacterial species have shown that flexible loops within the active site undergo open-to-closed transitions upon substrate binding, which is essential for catalysis. researchgate.netresearchgate.net An MD simulation can track these loop movements and other domain rotations, revealing how (4-(tert-Butyl)benzoyl)-D-alanine might stabilize a particular protein conformation, either promoting or inhibiting its function. pnas.org Analysis of hydrogen bond networks between the ligand and protein over time also provides critical information on the stability and specificity of the interaction. acs.org

| Simulation Metric | Value | Interpretation |

|---|---|---|

| Binding Free Energy (ΔGbind, kcal/mol) | -9.8 ± 1.2 | Indicates a strong and favorable binding interaction. |

| Van der Waals Energy (ΔEvdw) | -15.4 kcal/mol | Major favorable contribution, likely from the tert-butyl and benzoyl groups. |

| Electrostatic Energy (ΔEele) | -7.5 kcal/mol | Favorable contribution from polar interactions (e.g., carboxylate, amide). |

| Polar Solvation Energy (ΔGpol) | +16.1 kcal/mol | Unfavorable energy required to desolvate polar groups upon binding. |

| Ligand RMSD (Å) | 1.1 ± 0.3 | Low fluctuation, indicating stable binding of the ligand in the active site. |

| Protein Loop RMSD (Å) | 3.2 ± 0.5 | Significant conformational change in a key active site loop upon ligand binding. |

| Occupancy of Key H-Bonds (%) | 85.2% | A persistent hydrogen bond is formed, contributing to complex stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for (4-(tert-Butyl)benzoyl)-D-alanine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For (4-(tert-Butyl)benzoyl)-D-alanine, QSAR models can be developed to predict the inhibitory activity of its derivatives, thereby guiding the synthesis of more potent analogs. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For a series of analogs of (4-(tert-Butyl)benzoyl)-D-alanine, a wide array of descriptors would be calculated. These are typically categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include constitutional descriptors (e.g., number of rotatable bonds, rings), topological indices (which describe molecular branching and shape), and counts of specific structural features (e.g., hydrogen bond donors and acceptors). frontiersin.org

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area (e.g., solvent-accessible surface area).

Physicochemical Descriptors: These quantify properties like lipophilicity (LogP), molar refractivity (MR), and polarizability. The lipophilic nature of the tert-butyl group would be a critical descriptor in this class.

For benzoyl amino acid derivatives, descriptors related to lipophilicity, electronic properties (e.g., partial charges on atoms), and steric parameters are often significant in determining biological activity. dergipark.org.tr

| Descriptor Class | Descriptor Name | Potential Significance |

|---|---|---|

| Physicochemical | LogP | Describes lipophilicity and ability to cross cell membranes. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Constitutional | Number of Rotatable Bonds | Indicates molecular flexibility, which can affect binding. |

| Electronic | Dipole Moment | Quantifies the polarity of the molecule, influencing long-range interactions. |

| 3D / Steric | Molecular Volume | Relates to the steric fit within the target's binding pocket. |

| Feature Count | Hydrogen Bond Acceptors | Crucial for specific interactions with protein residues. arxiv.org |

Once descriptors are calculated for a set of (4-(tert-Butyl)benzoyl)-D-alanine derivatives with known biological activities, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The reliability and predictive power of the resulting QSAR model must be rigorously validated.

Internal validation is typically performed using cross-validation techniques, most commonly the leave-one-out (LOO) method. In LOO, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound. The cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a robust model.

External validation is the most crucial test of a model's predictive ability. The initial dataset is split into a larger training set (to build the model) and a smaller test set (to validate it). The model is used to predict the activity of the test set compounds, which were not used during model development. The predictive power is assessed by the correlation coefficient between predicted and observed activities for the test set (R²_pred). A high R²_pred value (e.g., > 0.6) indicates that the model can accurately predict the activity of new, untested compounds. dergipark.org.tr

| Parameter | Value | Acceptable Range | Purpose |

|---|---|---|---|

| R² (Coefficient of Determination) | 0.85 | > 0.6 | Measures the goodness-of-fit for the training set. |

| q² (Cross-Validated R²) | 0.72 | > 0.5 | Assesses the robustness and internal predictive power of the model. |

| R²_pred (External Validation) | 0.79 | > 0.6 | Evaluates the model's ability to predict new data. |

| Standard Error of Estimate (SEE) | 0.25 | Low | Indicates the absolute error in the predicted activity values. |

Pharmacophore Modeling and Virtual Screening Based on the Chemical Features of (4-(tert-Butyl)benzoyl)-D-alanine

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For (4-(tert-Butyl)benzoyl)-D-alanine, a pharmacophore model would abstract its key molecular interaction features. These would likely include:

A hydrophobic (HY) feature representing the tert-butyl group.

An aromatic (AR) feature for the benzoyl ring.

A hydrogen bond acceptor (HBA) , likely the carbonyl oxygen of the benzoyl group.

A hydrogen bond donor (HBD) , the amide N-H group.

An additional hydrogen bond acceptor / negative ionizable feature for the D-alanine carboxylate group.

Once developed, this 3D pharmacophore model serves as a template for virtual screening. acs.org In this process, large digital libraries containing millions of chemical compounds are computationally searched to identify other molecules that match the pharmacophore model. nih.govresearchgate.net Compounds that fit the spatial and chemical constraints of the model are selected as "hits." These hits, despite potentially having different core structures (scaffolds) from (4-(tert-Butyl)benzoyl)-D-alanine, are predicted to have a similar biological activity. The identified hits can then be further evaluated using more computationally intensive methods like molecular docking before being prioritized for experimental testing. This approach is highly efficient for discovering novel chemical scaffolds for a given biological target. semanticscholar.orgacs.org

In Silico Prediction of Potential Off-Targets and Selectivity Profiles for (4-(tert-Butyl)benzoyl)-D-alanine

While a drug candidate must be effective against its intended target, it is equally important that it does not interact significantly with other proteins in the body, which could lead to unwanted side effects. In silico off-target prediction aims to identify these potential unintended interactions computationally. nih.gov

Structure-based approaches involve docking the compound into the binding sites of a panel of known toxicity-related proteins or proteins structurally similar to the primary target. A favorable docking score against one of these proteins suggests a potential off-target interaction. The output of these predictions is a selectivity profile, which helps to prioritize compounds with a lower likelihood of causing mechanism-based side effects. For example, a desirable profile for an antibacterial agent would show high predicted affinity for the bacterial target (e.g., D-alanine-D-alanine ligase) and low predicted affinity for human enzymes, particularly those with similar folds or substrate specificities.

| Target Protein | Organism | Predicted Affinity (IC50) | Role / Potential Effect |

|---|---|---|---|

| D-alanine-D-alanine Ligase (Primary Target) | E. coli | 0.5 µM | Desired antibacterial activity. |

| Human Alanine Racemase | H. sapiens | > 100 µM | Potential off-target; low predicted affinity is favorable. |

| Cathepsin K | H. sapiens | 25 µM | Potential off-target; moderate affinity suggests a need for experimental validation. |

| hERG Potassium Channel | H. sapiens | > 50 µM | Important anti-target for cardiotoxicity; low affinity is favorable. |

| Cyclooxygenase-2 (COX-2) | H. sapiens | 75 µM | Potential off-target; low predicted affinity. |

Advanced Analytical and Structural Characterization Methodologies for 4 Tert Butyl Benzoyl D Alanine in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of (4-(tert-Butyl)benzoyl)-D-alanine and Its Derivatives

The precise structure of (4-(tert-Butyl)benzoyl)-D-alanine is unequivocally established through the synergistic use of high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy. These methods provide detailed information about the molecule's elemental composition and functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for determining the exact molecular weight and elemental formula of (4-(tert-Butyl)benzoyl)-D-alanine. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass accuracy in the low ppm range. For (4-(tert-Butyl)benzoyl)-D-alanine (C14H19NO3), the expected monoisotopic mass is 249.1365 g/mol . ESI-MS analysis would likely show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 250.1438. otsuka.co.jp Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses, such as the tert-butyl group, the carboxylic acid moiety, or cleavage of the amide bond.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (4-(tert-Butyl)benzoyl)-D-alanine would exhibit characteristic absorption bands. semanticscholar.orgnist.govchemicalbook.com Key vibrational frequencies would include:

N-H Stretch: A peak in the region of 3300 cm⁻¹ corresponding to the amide N-H bond.

C=O Stretches: Two distinct carbonyl stretching bands are expected. The amide carbonyl (from the benzoyl group) would appear around 1640-1680 cm⁻¹, while the carboxylic acid carbonyl would be found around 1700-1730 cm⁻¹.

C-H Stretches: Aliphatic C-H stretches from the alanine (B10760859) methyl group and the tert-butyl group would be observed just below 3000 cm⁻¹. Aromatic C-H stretches from the benzene (B151609) ring would appear just above 3000 cm⁻¹.

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

The following table summarizes the expected spectroscopic data for the structural elucidation of (4-(tert-Butyl)benzoyl)-D-alanine.

| Spectroscopic Technique | Parameter | Expected Observation for (4-(tert-Butyl)benzoyl)-D-alanine |

| High-Resolution Mass Spectrometry (HRMS) | Monoisotopic Mass | 249.1365 u |

| Protonated Molecule [M+H]⁺ | 250.1438 m/z | |

| Infrared (IR) Spectroscopy | N-H Stretch (Amide) | ~3300 cm⁻¹ |

| C=O Stretch (Amide) | ~1660 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | ~1715 cm⁻¹ | |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ |

Chromatographic Purity Assessment and Separation Techniques for (4-(tert-Butyl)benzoyl)-D-alanine

Chromatographic techniques are fundamental for assessing the purity of (4-(tert-Butyl)benzoyl)-D-alanine and for separating it from starting materials, byproducts, and its L-enantiomer. researchgate.net High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for determining the chemical purity of (4-(tert-Butyl)benzoyl)-D-alanine. researchgate.net A C18 column is typically used with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. harvard.edu Detection is commonly achieved using a UV detector, monitoring at a wavelength where the benzoyl chromophore absorbs strongly (around 254 nm).

Chiral HPLC: To assess enantiomeric purity, chiral HPLC is essential. This technique uses a chiral stationary phase (CSP) to separate the D- and L-enantiomers. mst.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating N-acylated amino acids. scispace.com The choice of mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving optimal resolution between the enantiomers. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity. uad.ac.idnih.gov For (4-(tert-Butyl)benzoyl)-D-alanine, a silica (B1680970) gel plate can be used with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). Visualization can be achieved under UV light (254 nm) due to the aromatic ring, or by staining with reagents like ninhydrin (B49086) (if the amine is free) or potassium permanganate. illinois.edu

The table below outlines typical chromatographic conditions for the analysis of (4-(tert-Butyl)benzoyl)-D-alanine.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

| RP-HPLC | C18 Silica | Acetonitrile/Water with 0.1% TFA | UV (254 nm) | Chemical Purity |

| Chiral HPLC | Cellulose or Amylose-based CSP | Hexane/Isopropanol | UV (254 nm) | Enantiomeric Purity |

| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane (e.g., 1:1) | UV (254 nm) | Reaction Monitoring |

X-ray Crystallography and Cryo-Electron Microscopy of (4-(tert-Butyl)benzoyl)-D-alanine in Complex with Biological Targets

Determining the three-dimensional structure of (4-(tert-Butyl)benzoyl)-D-alanine bound to a biological target, such as a protein or enzyme, provides invaluable insights into its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose.

X-ray Crystallography: This technique can provide an atomic-resolution structure of (4-(tert-Butyl)benzoyl)-D-alanine if a suitable single crystal can be grown. More importantly, if the compound can be co-crystallized with its biological target, X-ray crystallography can reveal the precise binding mode, including all intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein. mdpi.comweizmann.ac.il This information is critical for structure-based drug design and for understanding the basis of its biological activity. The absolute configuration of the chiral center in the D-alanine moiety can also be definitively determined. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes, including membrane proteins, which are often challenging to crystallize. acs.orgbiorxiv.orgbiorxiv.org If (4-(tert-Butyl)benzoyl)-D-alanine binds to such a target, cryo-EM can be used to visualize the ligand in its binding pocket within the protein structure. While the resolution of cryo-EM maps may not always reach the atomic level of X-ray crystallography, it is often sufficient to clearly define the position and orientation of the bound ligand, guiding further optimization efforts. universiteitleiden.nl

The following table compares the applications of these two structural biology techniques.

| Technique | Sample Requirement | Resolution | Key Information Provided |

| X-ray Crystallography | High-quality single crystals of the complex | Typically 1-3 Å | Atomic coordinates of the ligand and target, detailed intermolecular interactions, absolute configuration. |

| Cryo-Electron Microscopy | Vitrified sample of the complex in solution | Typically 2-5 Å | Overall architecture of the complex, location and orientation of the bound ligand, especially for large or membrane-bound targets. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Studies of (4-(tert-Butyl)benzoyl)-D-alanine

NMR spectroscopy is a versatile and powerful tool for studying the interaction of (4-(tert-Butyl)benzoyl)-D-alanine with its biological targets in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. mdpi.com

Ligand-Observed NMR: Techniques such as Saturation Transfer Difference (STD) NMR are particularly useful for detecting the binding of small molecules to large protein targets. nih.gov In an STD-NMR experiment, selective saturation of the protein's protons is transferred to a bound ligand. By comparing the spectrum with and without protein saturation, the protons of the ligand that are in close proximity to the protein can be identified, thus mapping the binding epitope. The large and distinct signal of the tert-butyl group in (4-(tert-Butyl)benzoyl)-D-alanine would serve as an excellent probe in such experiments.

Protein-Observed NMR: If the protein target can be isotopically labeled (e.g., with ¹⁵N or ¹³C), Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to monitor changes in the protein's structure upon ligand binding. The chemical shifts of specific amino acid residues in the protein will be perturbed upon interaction with (4-(tert-Butyl)benzoyl)-D-alanine, allowing for the mapping of the binding site on the protein surface.

The table below summarizes key NMR techniques for studying ligand-target interactions.

| NMR Technique | Principle | Information Gained |

| Saturation Transfer Difference (STD) NMR | Transfer of saturation from a protein to a bound ligand. | Identifies binding, maps the ligand's binding epitope. |

| ¹H-¹⁵N HSQC | Monitors chemical shift changes in an isotopically labeled protein upon ligand binding. | Maps the binding site on the protein, provides information on binding affinity. |

| ¹H and ¹³C NMR | Standard 1D and 2D NMR techniques. | Confirm the chemical structure of the compound, and can show line broadening or chemical shift perturbations upon binding. semanticscholar.orgnih.gov |

Future Directions and Emerging Research Avenues in 4 Tert Butyl Benzoyl D Alanine Academic Research

Exploration of Novel Therapeutic or Diagnostic Modalities for (4-(tert-Butyl)benzoyl)-D-alanine

The unique structure of (4-(tert-Butyl)benzoyl)-D-alanine, which combines a bulky, lipophilic tert-butylbenzoyl group with a chiral D-amino acid core, suggests a range of potential biological activities that are yet to be fully explored. Future research is poised to investigate its utility in novel therapeutic and diagnostic contexts.

One promising area is neurology . D-alanine itself is known to be a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. nih.gov Studies have shown that oral administration of D-alanine can influence emotional processing in healthy volunteers, suggesting a role in modulating neuroendocrine responses. nih.gov The acylation of D-alanine with a benzoyl group, as seen in the target compound, could modify its pharmacokinetic profile, potentially enhancing its ability to cross the blood-brain barrier and modulate NMDA receptor activity. Furthermore, research into novel alaninamide derivatives has revealed potent antiseizure and antinociceptive (pain-relieving) activities in preclinical models. acs.org This suggests that analogs of (4-(tert-Butyl)benzoyl)-D-alanine could be developed as candidates for epilepsy and chronic pain. acs.org

In the realm of infectious diseases , the D-alanine-D-alanine ligase (Ddl) enzyme is a critical component in the synthesis of bacterial cell wall peptidoglycan. nih.gov This enzyme is an established target for antibacterial agents. N-acyl homoserine lactones, another class of acylated molecules, have been shown to inhibit Staphylococcus aureus by binding to its D-alanine-D-alanine synthetase. nih.gov Structure-based virtual screening has successfully identified other small molecule inhibitors of Ddl. Given that (4-(tert-Butyl)benzoyl)-D-alanine is a structural mimic of a D-alanine substrate, it represents a scaffold for designing novel Ddl inhibitors.

Another potential therapeutic application lies in endocrinology . A patent for therapeutic agents designed to lower parathyroid hormone levels describes the chemical modification of peptides with moieties including a benzoyl group. google.com This indicates that the benzoyl portion of the molecule could confer interactions with biological targets involved in hormonal regulation.

For diagnostic purposes , the development of radiolabeled analogs of (4-(tert-Butyl)benzoyl)-D-alanine could enable new imaging techniques. Small molecules are frequently tagged with radioisotopes like copper-64 for positron emission tomography (PET) imaging to track their distribution and target engagement in vivo. nih.gov A radiolabeled version of this compound could be used to visualize its accumulation in specific tissues or to non-invasively study its interaction with targets like the NMDA receptor in the brain or bacterial enzymes in an infection model.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of (4-(tert-Butyl)benzoyl)-D-alanine Analogs

The traditional process of drug discovery is time-consuming and expensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate the design and optimization of novel chemical entities. For (4-(tert-Butyl)benzoyl)-D-alanine, these computational tools can be leveraged to explore a vast chemical space and predict the properties of new analogs.

A key application of AI/ML is the development of Quantitative Structure-Activity Relationship (QSAR) models . google.com These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity. google.com By training an ML algorithm on a dataset of known D-alanine derivatives and their measured activities (e.g., NMDA receptor binding, antibacterial potency), a predictive QSAR model can be built. This model could then be used to screen a virtual library of thousands of novel (4-(tert-Butyl)benzoyl)-D-alanine analogs, prioritizing the most promising candidates for synthesis and experimental testing. This approach has been successfully used to identify novel cytotoxic agents and compounds with antioxidant activity. researchgate.net

Beyond predicting activity, ML models can also forecast crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This allows researchers to filter out compounds likely to have poor pharmacokinetic profiles or toxic effects early in the discovery pipeline, saving significant resources.

The table below outlines a hypothetical workflow for integrating AI/ML in the optimization of (4-(tert-Butyl)benzoyl)-D-alanine analogs.

Table 1: AI/ML-Driven Workflow for Analog Optimization

| Phase | Action | AI/ML Tool/Technique | Desired Outcome |

|---|---|---|---|

| 1. Data Curation | Gather existing data on D-alanine derivatives and their biological activities and properties. | Database Mining, Automated Literature Review | A structured dataset for model training. |

| 2. Model Training | Develop predictive models for target activity (e.g., NMDA agonism, Ddl inhibition) and ADMET properties. | QSAR, Deep Neural Networks, Support Vector Machines | Robust and validated predictive models. |

| 3. Virtual Library Generation | Create a large, diverse library of virtual analogs of (4-(tert-Butyl)benzoyl)-D-alanine by modifying functional groups. | Generative Chemistry Models (e.g., GANs, VAEs) | A vast chemical space of novel, synthesizable molecules. |

| 4. In Silico Screening & Prioritization | Use the trained models to predict the activity and ADMET profiles of the virtual library. | High-Throughput Virtual Screening | A ranked list of candidate molecules with high predicted activity and favorable drug-like properties. |

| 5. Synthesis & Experimental Validation | Synthesize the top-ranked candidates and test them in vitro and in vivo. | N/A | Experimental confirmation of AI/ML predictions and identification of lead compounds. |

| 6. Iterative Optimization | Feed the new experimental data back into the models to improve their predictive accuracy. | Active Learning | Continuous refinement of models and design of next-generation analogs. |